3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound characterized by its unique structural features, including ethoxy, fluoro, and trifluoromethyl groups
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt reaction, which is used to prepare intermediate compounds such as (E)-3-(4-ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one . This intermediate can then undergo further reactions to form the final compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of ethoxy and fluoro groups makes it susceptible to oxidation reactions under specific conditions.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s properties.
Common reagents and conditions used in these reactions include radical initiators, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Medicine: Its unique structural features make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties are explored for use in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form electron donor-acceptor complexes, leading to single electron transfer reactions under specific conditions . These interactions can modulate biological pathways, making the compound effective in various therapeutic applications.
Comparison with Similar Compounds
Similar compounds include (E)-3-(4-ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one and (E)-3-(naphthalen-2-yl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one . Compared to these compounds, 3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits higher stabilization energy of electron delocalization and superior nonlinear optical properties. These unique features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H15F4N3O4 |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H15F4N3O4/c1-2-31-13-6-4-12(5-7-13)27-18(29)14(10-25-19(27)30)17(28)26-11-3-8-16(21)15(9-11)20(22,23)24/h3-10H,2H2,1H3,(H,25,30)(H,26,28) |
InChI Key |
BQKMUUDOFSRSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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